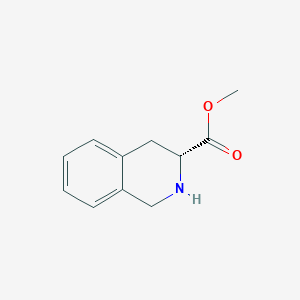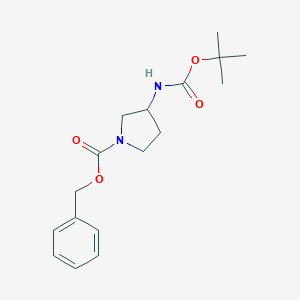
1-Cbz-3-Boc-Amino pyrrolidine
Overview
Description
3-(Boc-amino)-1-Cbz-pyrrolidine is a compound that features two protective groups: tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz). These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-Cbz-pyrrolidine typically involves the protection of pyrrolidine with Boc and Cbz groups. One common method includes the following steps:
Starting Material: Pyrrolidine.
Boc Protection: The amino group of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Cbz Protection: The resulting Boc-protected pyrrolidine is then treated with benzyl chloroformate (Cbz-Cl) in the presence of a base to introduce the Cbz group. This reaction is also typically performed in an organic solvent like DCM.
Industrial Production Methods
Industrial production methods for 3-(Boc-amino)-1-Cbz-pyrrolidine follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reactions are carefully monitored and controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1-Cbz-pyrrolidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups under specific conditions.
Substitution Reactions: Nucleophilic substitution reactions involving the protected amine group.
Reduction Reactions: Reduction of the Cbz group to yield the free amine.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in DCM. Cbz groups are removed using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reduction of the Cbz group is achieved using hydrogen gas and a palladium catalyst.
Major Products
Deprotected Amine: Removal of both Boc and Cbz groups yields the free amine.
Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Boc-amino)-1-Cbz-pyrrolidine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Serves as a probe or intermediate in studies involving enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-Cbz-pyrrolidine primarily involves its role as a protected amine. The Boc and Cbz groups protect the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or undergoing nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-1-Cbz-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-Cbz-azetidine: Similar structure but with an azetidine ring.
3-(Boc-amino)-1-Cbz-pyridine: Similar structure but with a pyridine ring.
Uniqueness
3-(Boc-amino)-1-Cbz-pyrrolidine is unique due to its specific ring structure and the presence of both Boc and Cbz protective groups. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939923 | |
| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185057-49-2 | |
| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
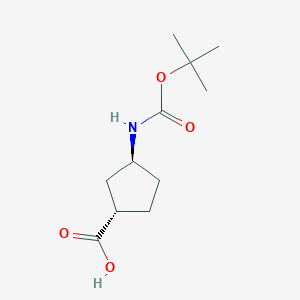
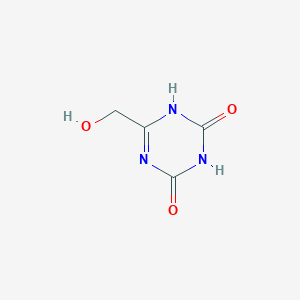
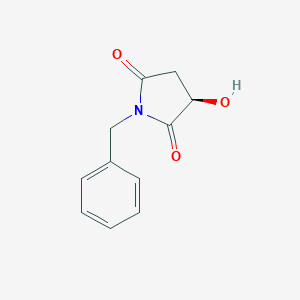
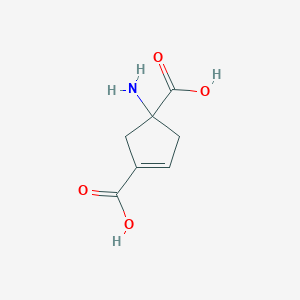
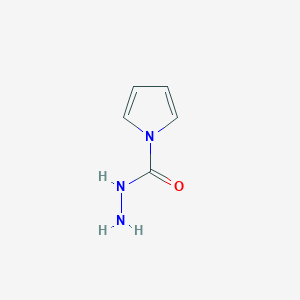


![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
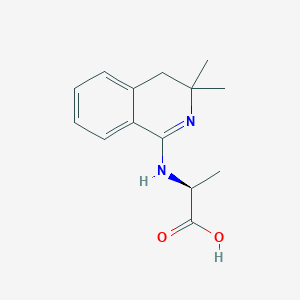
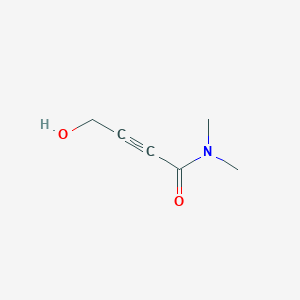
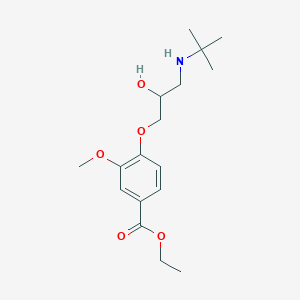
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
